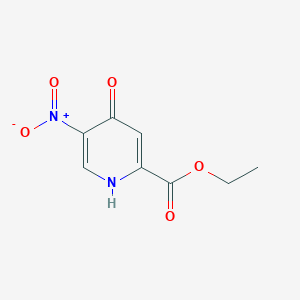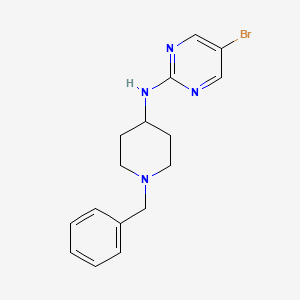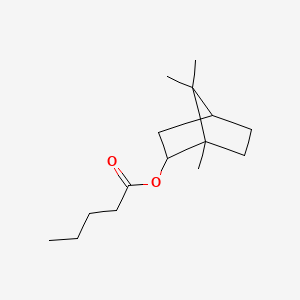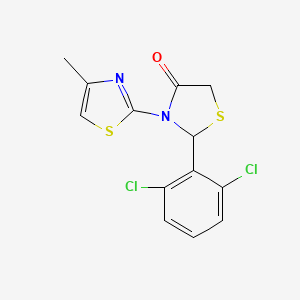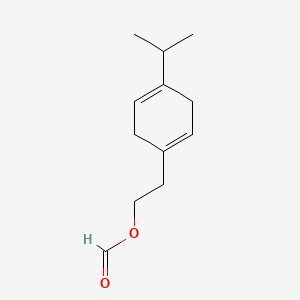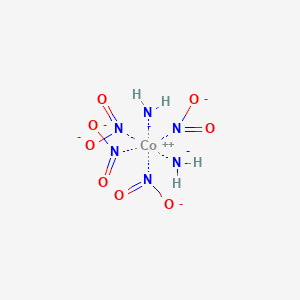
Erdmann's salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of nitrite ions and ammonia .
Industrial Production Methods: Industrial production of Erdmann’s salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Erdmann’s salt undergoes various chemical reactions, including:
Oxidation: Erdmann’s salt can be oxidized to form different cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) complexes under specific conditions.
Substitution: Ligands in Erdmann’s salt can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve ammonia, ethylenediamine, and other nitrogen-containing ligands.
Major Products: The major products formed from these reactions include various cobalt(III) complexes with different ligands, which can be characterized by their distinct colors and spectroscopic properties .
Scientific Research Applications
Erdmann’s salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in analytical chemistry.
Biology: Erdmann’s salt is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.
Mechanism of Action
The mechanism of action of Erdmann’s salt involves its ability to form stable coordination complexes with various ligands. The cobalt(III) center in Erdmann’s salt can interact with different molecular targets, leading to changes in their structure and function. These interactions are mediated through coordination bonds and electrostatic interactions .
Comparison with Similar Compounds
Fischer’s salt: Another cobalt(III) complex with the formula ( \text{K}_3[\text{Co}(\text{NO}_2)_6] ).
Triamminetrinitrocobalt(III): A complex with the formula ( [\text{Co}(\text{NO}_2)_3(\text{NH}_3)_3] ).
Comparison: Erdmann’s salt is unique due to its specific ligand arrangement and stability. Unlike Fischer’s salt, which has six nitrite ligands, Erdmann’s salt has a combination of nitrite and ammonia ligands, providing distinct chemical and physical properties. Triamminetrinitrocobalt(III) also differs in its ligand composition and coordination geometry .
Properties
CAS No. |
13600-89-0 |
|---|---|
Molecular Formula |
CoH4N6O8-4 |
Molecular Weight |
275.00 g/mol |
IUPAC Name |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI Key |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


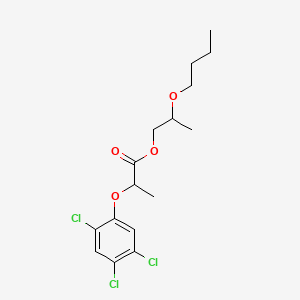
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
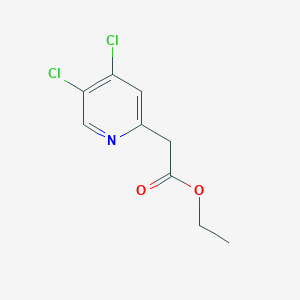
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
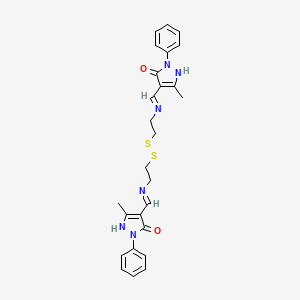
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
